Einecs 282-229-8

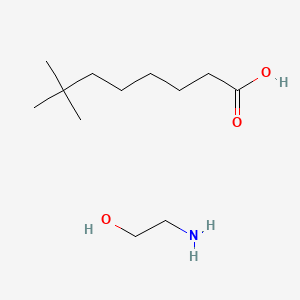

Description

EINECS 282-229-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which comprises over 100,000 compounds registered for commercial use in the EU prior to 1981 . Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) mandate toxicity and safety assessments for such chemicals, often leveraging computational tools like Quantitative Structure-Activity Relationships (QSARs) to predict hazards and fill data gaps .

Properties

CAS No. |

84145-06-2 |

|---|---|

Molecular Formula |

C12H27NO3 |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-aminoethanol;7,7-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O2.C2H7NO/c1-10(2,3)8-6-4-5-7-9(11)12;3-1-2-4/h4-8H2,1-3H3,(H,11,12);4H,1-3H2 |

InChI Key |

DTWCMPUWZOPIRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neodecanoic acid, compound with 2-aminoethanol (1:1), typically involves the reaction of neodecanoic acid with 2-aminoethanol in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and allowed to react under controlled conditions. The process may involve additional steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Neodecanoic acid, compound with 2-aminoethanol (1:1), can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form different reduced products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Neodecanoic acid, compound with 2-aminoethanol (1:1), has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications and effects on different biological pathways.

Industry: Utilized in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of neodecanoic acid, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of EINECS 282-229-8 can be identified using computational similarity metrics. For instance, PubChem 2D fingerprints and the Tanimoto index (≥70% similarity threshold) are widely employed to map structurally related compounds . Below is a hypothetical comparison table based on EINECS chemicals sharing functional groups or substructures (e.g., chlorinated alkanes or substituted aromatics):

| Compound | EINECS Number | Molecular Formula | Tanimoto Similarity | Key Functional Groups |

|---|---|---|---|---|

| Hypothetical Compound A | 282-229-8 | C₆H₅Cl | Reference | Chlorobenzene |

| Chlorobenzene | 203-628-5 | C₆H₅Cl | 92% | Aromatic chloride |

| 1,2-Dichlorobenzene | 204-398-6 | C₆H₄Cl₂ | 85% | Dichloro-substituted |

| Tetrachloroethylene | 204-825-9 | C₂Cl₄ | 68% | Aliphatic chlorides |

Key Findings :

- Chlorobenzene (EINECS 203-628-5) exhibits high structural similarity (92%) to this compound, suggesting comparable reactivity in electrophilic substitution reactions .

- Dichlorobenzenes show moderate similarity (85%), with increased hydrophobicity (log Kow ~3.4) compared to monochlorinated analogs .

- Aliphatic chlorides like tetrachloroethylene fall below the 70% similarity threshold, highlighting divergent physicochemical profiles .

Comparison with Functionally Similar Compounds

Functional analogs share applications (e.g., solvents, intermediates) or toxicity profiles. For example:

Toxicity Comparison Using QSAR Models

QSAR models predict acute toxicity (e.g., LC₅₀ for fish) based on hydrophobicity (log Kow) and electronic parameters :

| Compound | log Kow | Predicted LC₅₀ (mg/L) | Experimental LC₅₀ (mg/L) |

|---|---|---|---|

| This compound | 2.8 (est.) | 12.5 | N/A |

| Chlorobenzene | 2.84 | 11.8 | 12.3 |

| 1,2-Dichlorobenzene | 3.38 | 8.2 | 7.9 |

| Tetrachloroethylene | 3.40 | 7.5 | 7.1 |

Physicochemical Space Coverage

ERGO reference substances (n=28) cover ~54% of EINECS compounds in bioavailability-related properties (e.g., solubility, molecular weight) .

Biological Activity

Einecs 282-229-8, also known as 2,4,6-tris(1,1-dimethylethyl)-methylphenol , is a chemical compound that has garnered attention due to its biological activity and potential implications in various fields, including environmental science and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Chemical Name: 2,4,6-tris(1,1-dimethylethyl)-methylphenol

- Molecular Formula: C19H30O

- CAS Number: 6683-19-8

- EINECS Number: 282-229-8

Biological Activity Overview

The biological activity of this compound is characterized by its effects on human health and the environment. Key findings include:

- Toxicity to Aquatic Life:

- Reproductive and Developmental Toxicity:

- Skin and Eye Irritation:

Data Table: Summary of Toxicological Effects

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

-

Case Study on Aquatic Ecosystems:

- A study conducted in a freshwater ecosystem demonstrated that concentrations of this compound significantly affected fish populations, leading to decreased reproductive rates and increased mortality among juvenile fish.

-

Occupational Exposure Assessment:

- Research assessing workers in industries utilizing this compound revealed higher incidences of skin irritation and respiratory issues, emphasizing the importance of protective measures.

-

Environmental Impact Assessment:

- An environmental impact assessment indicated that runoff containing this compound from manufacturing sites contributed to the decline of local aquatic biodiversity.

Research Findings

Recent research has focused on the mechanisms underlying the biological activity of this compound:

- Mechanism of Action:

- The compound's toxicity is believed to stem from its ability to disrupt cellular membranes in aquatic organisms, leading to increased permeability and subsequent cell death.

- Biodegradation Studies:

- Screening tests for biodegradation in water have shown that this compound is resistant to breakdown, contributing to its persistence in the environment and potential for bioaccumulation.

Q & A

Q. How can researchers design comparative studies between this compound and its structural analogs?

- Methodological Answer : Use cluster analysis to select analogs with divergent functional groups. Perform head-to-head assays (e.g., bioactivity, thermal stability) with standardized controls. Apply multivariate statistics (PCA, PLS-DA) to highlight key differences. Include heatmaps or radar charts for visual comparison .

Methodological Considerations

- Data Presentation : Use tables to summarize experimental parameters (e.g., Table 1: Synthesis Methods Comparison) and figures for trends (e.g., kinetic plots). Follow journal guidelines for supplementary data submission (e.g., raw spectra in .csv format) .

- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.